N~4~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Overview
Description
N~4~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound featuring a pyrazole moiety Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Scientific Research Applications
N~4~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic synthesis. One common approach is the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . This is followed by functionalization steps to introduce the ethyl and methylsulfonyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N~4~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Mechanism of Action
The mechanism of action of N4-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
Uniqueness
N~4~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O3S/c1-3-20-10-13(8-17-20)11-21-12-15(9-18-21)19-16(23)14-4-6-22(7-5-14)26(2,24)25/h8-10,12,14H,3-7,11H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJWKVYSHGALIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2C=C(C=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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